2-(Bromomethyl)-4-methyl-1-nitrobenzene
Overview
Description
2-(Bromomethyl)-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group, a methyl group, and a nitro group are substituted at the 2, 4, and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene typically involves the bromomethylation of 4-methyl-1-nitrobenzene. One common method includes the reaction of 4-methyl-1-nitrobenzene with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of hydrobromic acid and paraformaldehyde remains a preferred method due to its high yield and relatively low cost .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary product is 2-(Aminomethyl)-4-methyl-1-nitrobenzene.
Oxidation: The primary product is 2-(Bromomethyl)-4-carboxy-1-nitrobenzene.
Scientific Research Applications
2-(Bromomethyl)-4-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methyl-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methyl-1-nitrobenzene
- 2-(Iodomethyl)-4-methyl-1-nitrobenzene
- 2-(Bromomethyl)-4-methyl-1-aminobenzene
Uniqueness
2-(Bromomethyl)-4-methyl-1-nitrobenzene is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The bromomethyl group offers superior electrophilicity compared to its chloro and iodo counterparts, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(bromomethyl)-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNASNUBBZAFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549093 | |
Record name | 2-(Bromomethyl)-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110822-05-4 | |
Record name | 2-(Bromomethyl)-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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